molecular formula C14H14AgO4P B032769 Silver dibenzyl phosphate CAS No. 50651-75-7

Silver dibenzyl phosphate

Cat. No. B032769
CAS RN: 50651-75-7
M. Wt: 385.1 g/mol
InChI Key: IWOLVLSIZCEOHM-UHFFFAOYSA-M
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Patent
US05565439

Procedure details

Dibenzyl phosphate (10 mmole, 2.78 g) is dissolved in a mixture of acetonitrile (20 ml) and water (10 ml). Silver carbonate (10 mmole, 2.76 g) is added, and the mixture is stirred at room temperature in the dark (wrapped in aluminum foil) for 2 hours. Excess of silver carbonate is removed by filtration. The solution is evaporated to dryness, and dried over P2O5 in the dark to constant weight (2 days). Yield of silver dibenzoyl phosphate is 3.61 g.
Quantity
2.78 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
2.76 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[P:1]([O-:19])([O:11][CH2:12][C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1)([O:3][CH2:4][C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=1)=[O:2].C(=O)([O-])[O-].[Ag+2:24]>C(#N)C.O.[Al]>[P:1]([O-:19])([O:3][CH2:4][C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=1)([O:11][CH2:12][C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1)=[O:2].[Ag+:24] |f:1.2,6.7|

Inputs

Step One
Name
Quantity
2.78 g
Type
reactant
Smiles
P(=O)(OCC1=CC=CC=C1)(OCC1=CC=CC=C1)[O-]
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)#N
Name
Quantity
10 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
2.76 g
Type
reactant
Smiles
C([O-])([O-])=O.[Ag+2]
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
[Al]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Excess of silver carbonate is removed by filtration
CUSTOM
Type
CUSTOM
Details
The solution is evaporated to dryness
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over P2O5 in the dark to constant weight (2 days)
Duration
2 d

Outcomes

Product
Name
Type
Smiles
P(=O)(OCC1=CC=CC=C1)(OCC1=CC=CC=C1)[O-].[Ag+]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.